molecular formula C36H62O3 B13954204 (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate

(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate

Cat. No.: B13954204
M. Wt: 542.9 g/mol
InChI Key: AUDCURYXLLEBIY-JSVNQTOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate is a complex organic molecule. It belongs to the class of compounds known as steroids, which are characterized by their cyclopenta[a]phenanthrene ring structure. This particular compound is a derivative of cholesterol, modified with an octyl carbonate ester group. Steroids play crucial roles in various biological processes, including as hormones and cellular membrane components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate typically involves multiple steps. The starting material is often cholesterol, which undergoes a series of chemical transformations to introduce the octyl carbonate ester group. Key steps include:

    Oxidation: Cholesterol is oxidized to form a ketone intermediate.

    Reduction: The ketone is reduced to form the corresponding alcohol.

    Esterification: The alcohol is reacted with octyl chloroformate in the presence of a base to form the octyl carbonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones back to alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its role in cellular processes and as a potential biomarker.

    Medicine: Explored for its potential therapeutic effects, particularly in hormone-related conditions.

    Industry: Utilized in the synthesis of other complex molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to steroid receptors, modulating their activity.

    Enzymes: It may inhibit or activate enzymes involved in steroid metabolism.

    Pathways: The compound can influence signaling pathways related to hormone regulation and cellular growth.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound from which it is derived.

    Testosterone: Another steroid with a similar structure but different functional groups.

    Estradiol: A steroid hormone with distinct biological functions.

Uniqueness

The uniqueness of (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate lies in its specific ester modification, which can alter its biological activity and chemical reactivity compared to other steroids.

Properties

Molecular Formula

C36H62O3

Molecular Weight

542.9 g/mol

IUPAC Name

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate

InChI

InChI=1S/C36H62O3/c1-7-8-9-10-11-12-24-38-34(37)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3/t27-,29?,30+,31-,32+,33+,35+,36-/m1/s1

InChI Key

AUDCURYXLLEBIY-JSVNQTOKSA-N

Isomeric SMILES

CCCCCCCCOC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.